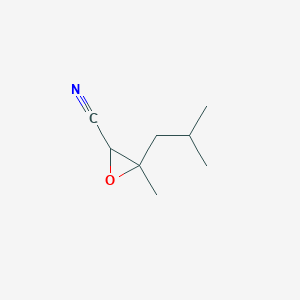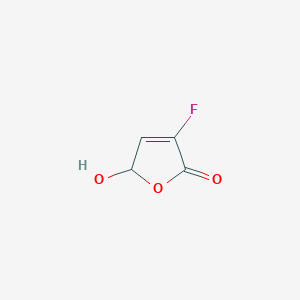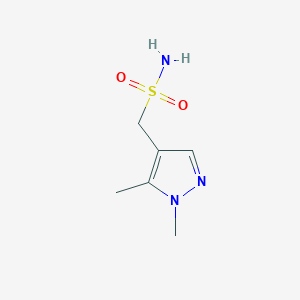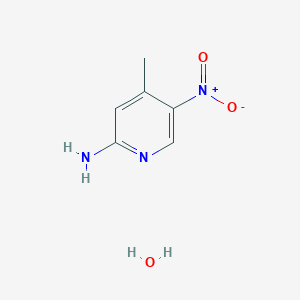
3-Methyl-3-(2-methylpropyl)oxirane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3-(2-methylpropyl)oxirane-2-carbonitrile is an organic compound with the molecular formula C8H13NO. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its unique structure, which includes a nitrile group and a branched alkyl chain, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-(2-methylpropyl)oxirane-2-carbonitrile typically involves the epoxidation of alkenes. One common method is the reaction of 3-methyl-3-(2-methylpropyl)acrylonitrile with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production. Additionally, advanced purification techniques, including distillation and chromatography, are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-3-(2-methylpropyl)oxirane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the epoxide ring under mild conditions.
Major Products Formed:
Oxidation: Ketones and aldehydes.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-3-(2-methylpropyl)oxirane-2-carbonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially as a precursor for active pharmaceutical ingredients (APIs).
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives
Mechanism of Action
The mechanism of action of 3-Methyl-3-(2-methylpropyl)oxirane-2-carbonitrile involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity underlies its potential biological activities, including enzyme inhibition and DNA modification. The nitrile group also contributes to its chemical properties, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
- Oxirane, 2-methyl-3-propyl-
- Oxirane, (2-methylpropyl)-
- Oxirane, 2-methyl-3-(1-methylethyl)-
Comparison: Compared to these similar compounds, 3-Methyl-3-(2-methylpropyl)oxirane-2-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
3-methyl-3-(2-methylpropyl)oxirane-2-carbonitrile |
InChI |
InChI=1S/C8H13NO/c1-6(2)4-8(3)7(5-9)10-8/h6-7H,4H2,1-3H3 |
InChI Key |
XLTWILJXXFYJSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(C(O1)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol](/img/structure/B13214960.png)
![1-[4-(4-Bromophenyl)phenyl]ethanol](/img/structure/B13214968.png)

![{1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13214984.png)

![4,4,4-Trifluoro-2-[3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13214990.png)
![5-Methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13214999.png)


![2-chloro-N-[4-(difluoromethoxy)-3-methoxybenzyl]acetamide](/img/structure/B13215016.png)

![Methyl 3-(difluoromethyl)-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate](/img/structure/B13215024.png)
![tert-Butyl decahydro-1H-azeto[2,3-f]isoindole-5-carboxylate](/img/structure/B13215033.png)
